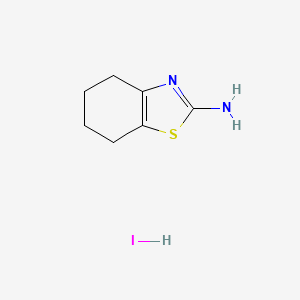

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide

Description

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (CAS 2933-29-1) is a hydroiodide salt derivative of the bicyclic heterocyclic compound 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. This compound features a partially hydrogenated benzothiazole core, with the amine group at the 2-position and a hydroiodide counterion enhancing its solubility in polar solvents. It is commercially available with 98% purity and is utilized as a building block in organic synthesis, particularly for developing pharmacologically active molecules .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.HI/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIBOJGMWSVQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)N.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118926-63-9 | |

| Record name | 4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE HYDROIODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide typically involves the reaction of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine with hydroiodic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide has been explored for its potential therapeutic applications:

- Antitumor Activity: Studies have indicated that derivatives of benzothiazole compounds exhibit cytotoxic effects against various cancer cell lines. Research shows that modifications in the benzothiazole structure can enhance antitumor potency and selectivity .

- Neuroprotective Effects: Some studies suggest that benzothiazole derivatives may have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthetic Chemistry

The compound serves as a precursor in the synthesis of more complex organic molecules:

- Building Block for Drug Development: Its structural framework allows for the modification and synthesis of novel compounds with potential pharmacological activities. It has been utilized in the synthesis of various heterocyclic compounds which are crucial in drug discovery .

- Reactions Involving Nucleophilic Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, making it useful for creating diverse chemical entities .

Data Tables

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated the efficacy of benzothiazole derivatives against human cancer cell lines. The results indicated that certain modifications to the 4,5,6,7-tetrahydro structure significantly enhanced cytotoxicity compared to unmodified compounds. The study concluded that further exploration could lead to promising anticancer agents.

Case Study 2: Neuroprotective Properties

Research investigating the neuroprotective effects of benzothiazole derivatives found that these compounds could inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. This suggests potential therapeutic applications for treating or preventing neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzothiazole Core

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (CAS N/A)

- Structure : A methyl group at the 4-position of the tetrahydrobenzothiazole ring.

- Properties :

- Density: 1.191 g/cm³ (predicted)

- Boiling Point: 315.7°C (predicted)

- LogP: 2.56 (indicating moderate lipophilicity)

6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (CAS 7696-50-6)

- Structure : Methyl substitution at the 6-position.

- Properties :

- Molecular Formula: C₈H₁₂N₂S

- Molecular Weight: 168.26 g/mol

- Applications: Limited data, but structural analogs suggest utility in antimicrobial or anticancer agent development .

N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 40534-18-7)

Salt Forms and Derivatives

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydrochloride (CAS 15951-21-0)

- Properties : Hydrochloride salt improves aqueous solubility compared to the free base.

- Purity : 97% (commercially available) .

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde (CAS 884504-72-7)

Hybrid Heterocyclic Systems

N-((5-Substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine

- Structure : Combines tetrahydrobenzothiazole with indole moieties via a Schiff base linkage.

- Applications : Demonstrated anti-tubercular activity against M. tuberculosis (H37Rv strain) in Microplate Alamar Blue Assays (MABA). Metal chelates of this compound showed enhanced activity, with Cu(II) complexes adopting distorted octahedral geometries .

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Physical Properties

| Compound | Molecular Weight | LogP | Solubility (Hydroiodide vs. Hydrochloride) |

|---|---|---|---|

| 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide | 168.26 (base) + HI | 2.56* | High in polar solvents due to ionic nature |

| 4-Methyl derivative | 168.26 | 2.56 | Lower solubility than salts |

| Hydrochloride salt | 168.26 + HCl | N/A | Moderate solubility in water |

*Predicted for the free base; hydroiodide salt may alter LogP .

Biological Activity

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide is a compound with notable biological activity and potential therapeutic applications. Its molecular formula is C7H11IN2S, and it has garnered interest for its interactions with various biological systems. This article reviews the biological activity of this compound based on current research findings, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

- Molecular Weight : 282.15 g/mol

- CAS Number : 118926-63-9

- IUPAC Name : 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine; hydroiodide

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. It can bind to enzymes and proteins, potentially altering their activity. This interaction may influence several biochemical pathways relevant to disease processes.

Antitumor Activity

Research has highlighted the compound's potential as an antitumor agent . A series of derivatives based on this compound have demonstrated high selectivity against aneuploid cell lines compared to diploid cell lines. For instance:

- Structure-Activity Relationship (SAR) studies indicated that modifications at specific positions on the phenyl ring significantly enhance potency and selectivity against cancer cells .

| Compound | Selectivity | Potency | Target Cell Lines |

|---|---|---|---|

| Compound 19 | High | Highest | MCF-7, MDA-MB-361 |

This indicates a promising avenue for developing targeted cancer therapies.

Comparative Analysis with Related Compounds

This compound can be compared with other benzothiazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine | Lacks hydroiodide | Moderate |

| N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide | Different functional groups | Lower selectivity |

The unique presence of the hydroiodide group in this compound enhances its reactivity and biological profile compared to its analogs .

Therapeutic Applications

The compound's potential extends beyond oncology. It has been investigated for various therapeutic applications:

- Antimicrobial Activity : Preliminary evaluations suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens .

- Neuroprotective Effects : Some studies indicate that it may have neuroprotective effects due to its ability to modulate neurotransmitter systems.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.